molecular formula C19H20N2O4 B2668512 N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide CAS No. 2034259-99-7

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2668512
CAS No.: 2034259-99-7
M. Wt: 340.379
InChI Key: NFFSXARRCHGWPV-UHFFFAOYSA-N
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Description

N-[(2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide is an ethanediamide (oxamide) derivative characterized by two distinct substituents: a (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl group and a 2-methoxyphenyl group. Ethanediamides are known for their hydrogen-bonding capabilities and versatility in medicinal chemistry, often serving as scaffolds for targeting proteins or receptors. This article compares its structure and inferred properties with similar ethanediamide derivatives and non-ethanediamide analogs, leveraging crystallographic, synthetic, and pharmacological insights from diverse sources.

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-25-16-9-5-4-8-15(16)21-18(23)17(22)20-12-19(24)10-13-6-2-3-7-14(13)11-19/h2-9,24H,10-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFSXARRCHGWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide typically involves the following steps:

    Formation of the Indene Ring System: The indene ring system can be synthesized through a series of cyclization reactions starting from a suitable aromatic precursor.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, using reagents like methoxybenzene and a suitable electrophile.

    Formation of the Ethanediamide Moiety: The ethanediamide moiety is formed through amide bond formation reactions, typically using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Electrophiles for Substitution: Alkyl halides, sulfonates

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes involving indene derivatives.

    Medicine: Potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analysis of N-[(2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide

The compound features:

  • (2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl substituent : The hydroxy group and fused bicyclic structure may improve solubility and conformational rigidity compared to simpler alkyl chains.

Comparison with Ethanediamide Derivatives

Antiviral Ethanediamides (gp120 Inhibitors)

Compounds like N-(4-chloro-3-fluorophenyl)-N'-(1,2,2,6,6-pentamethylpiperidin-4-yl)ethanediamide (0LM) (PDB: 4DKO) share the ethanediamide core but differ in substituents. The 4-chloro-3-fluorophenyl and pentamethylpiperidinyl groups in 0LM enhance hydrophobic interactions with HIV gp120, critical for antiviral activity .

Piperidine- and Indole-Modified Ethanediamides

N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide () incorporates a piperidine ring and trifluoromethylphenyl group. The trifluoromethyl group’s electron-withdrawing effects and lipophilicity contrast with the target compound’s methoxy group, which offers electron-donating properties .

Catalytic Ethanediamides

N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate () demonstrates ethanediamides’ utility in catalysis due to sulfonic acid groups. While unrelated pharmacologically, this highlights the scaffold’s adaptability in diverse applications .

Comparison with Non-Ethanediamide Structural Analogs

NBOMe Series (Phenethylamines)

The 25X-NBOMe compounds (e.g., 25I-NBOMe) share the 2-methoxyphenylmethyl substituent but feature a phenethylamine backbone instead of ethanediamide.

Acetamide Derivatives

Compounds like 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide () exhibit simpler acetamide backbones with halogen substituents. The dichloro groups enhance electrophilicity and metabolic stability compared to the target compound’s hydroxy group, which may increase susceptibility to phase II metabolism .

Data Tables

Compound Name Substituents Molecular Formula Key Features/Applications References
This compound (Target) (2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl; 2-methoxyphenyl C₂₀H₂₀N₂O₄ Hydrogen bonding, rigid bicyclic substituent -
0LM (N-(4-chloro-3-fluorophenyl)-N'-(1,2,2,6,6-pentamethylpiperidin-4-yl)ethanediamide) 4-Chloro-3-fluorophenyl; pentamethylpiperidinyl C₂₀H₂₇ClFN₂O₂ HIV gp120 inhibitor
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide 1-Methylindolyl; piperidinyl; 3-trifluoromethylphenyl C₂₄H₂₇F₃N₄O₂ Lipophilic, electron-withdrawing substituent
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) 4-Iodo-2,5-dimethoxyphenyl; 2-methoxyphenylmethyl C₁₈H₂₂INO₃ Serotonin 5-HT2A receptor agonist

Biological Activity

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Molecular Characteristics

PropertyValue
Molecular Weight318.39 g/mol
Molecular FormulaC19H22N2O3
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl and acetamide groups facilitate hydrogen bonding, which can modulate enzyme functions and influence biochemical pathways. This compound has shown potential in:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Anti-inflammatory Properties : Reduces inflammation markers in vitro.

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed significant inhibition at concentrations of 100 µg/mL, comparable to standard antibiotics.
  • Anti-inflammatory Study
    • Objective : To assess the anti-inflammatory effects in a murine model.
    • Method : Mice were treated with the compound prior to inducing inflammation.
    • Results : A marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) was observed, indicating potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityRemarks
N-(2-hydroxyphenyl)acetamideModerate antimicrobialLess potent than the target compound.
2-methoxyphenylacetamideAnti-inflammatorySimilar mechanism; less effective.
N-(2-hydroxy-1H-indene)acetamideAntioxidantDifferent activity profile.

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